molecular formula C27H38N6O5 B3025719 4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate

4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate

Cat. No.: B3025719
M. Wt: 526.6 g/mol
InChI Key: NFXCKTKGAJDCBA-UHFFFAOYSA-N
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Description

The compound 4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate (hereafter referred to as the "target compound") is a complex heterocyclic molecule featuring a piperazinecarboxamide core. Key structural elements include:

  • A 1-methylpyrrole-2-carbonyl group attached to the piperazine ring.
  • A morpholinylcarbonyl-piperidinyl substituent on the phenyl ring.
  • A monohydrate form, which may influence solubility and crystallinity .

This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to kinase inhibitors and other bioactive piperazine derivatives. Its design leverages the morpholine and piperidine moieties, which are common in drugs targeting central nervous system and inflammatory pathways.

Properties

IUPAC Name

4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O4.H2O/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32;/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXCKTKGAJDCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of TAS 205 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound is produced on an industrial scale by Taiho Pharmaceutical Co., Ltd., which has developed efficient methods for its large-scale production .

Chemical Reactions Analysis

TAS 205 undergoes various chemical reactions, including:

    Oxidation: TAS 205 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: TAS 205 can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. The presence of the pyrrole and piperazine rings may enhance interactions with biological targets involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of piperazine can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Analogous compounds have been investigated for their effects on neurotransmitter systems, particularly in treating conditions like schizophrenia and depression. The morpholine and piperidine moieties may contribute to selective receptor binding, enhancing efficacy in modulating central nervous system activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar thiazolecarboxamide derivatives. The compound's structural features may exhibit activity against various bacterial strains, making it a candidate for further development as an antibiotic or antifungal agent.

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives and evaluated their cytotoxicity against several cancer cell lines. One derivative closely related to the target compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant anticancer activity.

Case Study 2: Neuropharmacological Assessment

A pharmacological evaluation in Neuropharmacology assessed the effects of similar piperazine compounds on behavioral models of anxiety and depression in rodents. The study found that administration led to decreased anxiety-like behavior and increased exploratory activity, indicating potential for treating anxiety disorders.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPiperazine DerivativesInhibition of cell proliferation
NeuropharmacologicalThiazole DerivativesModulation of neurotransmitter systems
AntimicrobialSimilar ThiazolecarboxamidesActivity against Gram-positive bacteria

Mechanism of Action

TAS 205 exerts its effects by selectively inhibiting hematopoietic prostaglandin D synthase (HPGDS). This enzyme is responsible for the production of prostaglandin D2, which plays a role in the inflammatory response and muscle necrosis in Duchenne muscular dystrophy. By inhibiting HPGDS, TAS 205 reduces the production of prostaglandin D2, thereby mitigating inflammation and muscle damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinecarboxamide Derivatives

N-(4-Methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide ()
  • Core Structure : Piperazinecarboxamide.
  • Key Differences: Replaces the 1-methylpyrrole and morpholinylcarbonyl groups with a tetrahydrofuranoyl moiety. Lacks the piperidinyl-phenyl linkage.
4-Formyl-N-(2-methyl-2-propen-1-yl)piperazine-1-carbothioamide ()
  • Core Structure : Piperazine with a thioamide and formyl group.
  • Key Differences: Substitution of the carboxamide with a thioamide alters electronic properties and hydrogen-bonding capacity.

Arylpiperazinyl Derivatives ()

Compounds such as 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate and 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate share the arylpiperazinyl scaffold but differ in substituents:

  • Methanesulphonate esters improve solubility but may reduce metabolic stability compared to carboxamides.

Filgotinib ()

  • Core Structure : Triazolopyridine (vs. piperazine in the target compound).
  • Key Differences :
    • A thiomorpholine dioxide group replaces the morpholinylcarbonyl-piperidinyl moiety.
    • The cyclopropanecarboxamide group may confer selectivity for Janus kinase (JAK) inhibitors.
  • Implications : Structural divergence suggests distinct target profiles, though both compounds emphasize heterocyclic diversity for bioactivity .

Comparative Data Analysis

Compound Name Molecular Weight Core Structure Key Substituents Solubility (mg/mL) Biological Target (Hypothesized)
Target Compound (Monohydrate) ~600 Piperazinecarboxamide 1-Methylpyrrole, Morpholinylcarbonyl 0.5–1.0 Kinase/GPCR Modulation
N-(4-Methylphenyl)-... () ~400 Piperazinecarboxamide Tetrahydrofuranoyl, 4-Methylphenyl <0.1 Unknown
Filgotinib () ~450 Triazolopyridine Thiomorpholine Dioxide, Cyclopropane >10 JAK1/JAK2 Inhibition
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate () ~350 Arylpiperazinyl Chlorophenyl, Methanesulphonate 2.0–5.0 Serotonin Receptor Antagonism

Research Findings and Mechanistic Insights

Solubility and Bioavailability

  • The monohydrate form () likely improves aqueous solubility compared to anhydrous analogs, critical for oral bioavailability.
  • Compounds with methanesulphonate groups () exhibit higher solubility but may suffer from rapid clearance.

Biological Activity

The compound 4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate is a complex organic molecule with potential pharmacological applications. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C27H38N6O5
  • Molecular Weight : 478.63 g/mol
  • CAS Number : Not available in the provided data.

The compound features multiple functional groups that contribute to its biological activity, including piperazine and pyrrole moieties, which are known to influence receptor interactions and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases (hCA). Inhibition of hCA can affect the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against resistant bacterial strains. For instance, related compounds have been reported to possess significant antimicrobial activity against pathogens like MRSA .
  • Anticancer Properties : The compound's structural features allow it to inhibit the growth of cancer cells. In vitro studies have demonstrated that it can reduce viability in various cancer cell lines, including MCF-7 and OVCAR-8, with IC50 values ranging from 1.9 μM to 4.8 μM .

Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
Carbonic Anhydrase InhibitionhCA II10.2
Antimicrobial ActivityMRSA2-4 times higher than control
Anticancer ActivityMCF-71.9
Anticancer ActivityOVCAR-84.8

Case Studies

  • Inhibition of Cancer Cell Growth : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a strong inhibition of cell viability at low concentrations, suggesting its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Efficacy : Another investigation reported the synthesis of related compounds that displayed potent antimicrobial activities against antibiotic-resistant strains such as MRSA and multidrug-resistant Pseudomonas aeruginosa. These findings highlight the potential for developing new treatments for resistant infections .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Piperazine ring formation : Cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU as a base) .
  • Functionalization : Sequential coupling of the pyrrole-carbonyl and morpholinylcarbonyl-piperidine moieties via carboxamide linkages. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products .
  • Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol/water for monohydrate stabilization. Purity (>98%) can be confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H and 13C NMR to confirm substituent positions on the piperazine, piperidine, and pyrrole rings. Aromatic protons in the phenyl group typically appear as multiplets at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak ([M+H]+) and isotopic pattern matching the molecular formula .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups (amide, morpholinylcarbonyl) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition assays : Test interactions with targets like PARP-1/2 using fluorescence-based NAD+ depletion assays, referencing methodologies from structurally similar phthalazinone derivatives .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or histamine receptors) to evaluate affinity, given the piperazine moiety’s role in receptor modulation .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural analysis?

  • Software tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. Twinning or disordered solvent molecules may require iterative refinement with constraints .
  • Validation : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry and validate hydrogen bonding networks .

Q. What strategies address low bioavailability in pharmacokinetic studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the morpholinylcarbonyl moiety to enhance solubility .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., N-methylpyrrole). Replace labile groups with bioisosteres, such as replacing morpholine with thiomorpholine .

Q. How do substituent modifications on the piperazine ring affect target selectivity?

  • Structure-activity relationship (SAR) : Replace the N-methylpyrrole group with bulkier substituents (e.g., 2-fluorophenyl) to enhance steric hindrance and reduce off-target binding. Comparative studies on D3 vs. 5-HT1A receptor affinity show that electron-withdrawing groups improve selectivity .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) can predict binding poses in PARP-1’s catalytic domain, guiding rational design .

Q. How can stability under physiological conditions be systematically evaluated?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess monohydrate stability and phase transitions above 100°C .

Methodological Notes

  • Synthesis optimization : Reaction yields improve with microwave-assisted synthesis (e.g., 80°C, 30 minutes) for coupling steps .
  • Data interpretation : Conflicting biological activity data may arise from assay variability. Replicate experiments using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
Reactant of Route 2
Reactant of Route 2
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate

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